molecular formula C14H12O2 B184925 Benzyl 4-hydroxyphenyl ketone CAS No. 2491-32-9

Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925
CAS No.: 2491-32-9
M. Wt: 212.24 g/mol
InChI Key: JBQTZLNCDIFCCO-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyphenyl ketone, also known as 4’-Hydroxy-2-phenylacetophenone, is an organic compound with the molecular formula C14H12O2. It is a stilbenoid, characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group attached to another phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyphenyl ketone can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

Benzyl 4-hydroxyphenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxyphenyl ketone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl and ketone groups can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4’-Chloro-2-phenylacetophenone
  • 2-Phenylacetophenone
  • 2,2-Dimethoxy-2-phenylacetophenone
  • Hydrobenzoin
  • meso-Hydrobenzoin

Comparison: Benzyl 4-hydroxyphenyl ketone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQTZLNCDIFCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179617
Record name Benzyl 4-hydroxyphenyl ketone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-32-9
Record name 1-(4-Hydroxyphenyl)-2-phenylethanone
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Record name Benzyl 4-hydroxyphenyl ketone
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Record name 2491-32-9
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Record name Benzyl 4-hydroxyphenyl ketone
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Record name Benzyl 4-hydroxyphenyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using benzyl 4-hydroxyphenyl ketone in the synthesis of the platinum(II) complexes described in the research?

A1: this compound serves as a crucial starting point in the multi-step synthesis of the platinum(II) complexes 39a-d, 40a-c, and 41. [] The researchers utilized this commercially available compound and transformed it through a series of eight steps to achieve the desired platinum(II) complexes. This synthetic route proved efficient, yielding the final compounds with an overall yield of approximately 30%. [] The presence of this compound in the final complexes is significant because it contributes to the overall structure of the molecules, potentially influencing their biological activity and interaction with target sites.

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